2-(4-Chlorophenyl)ethyl acetate

Beschreibung

BenchChem offers high-quality 2-(4-Chlorophenyl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

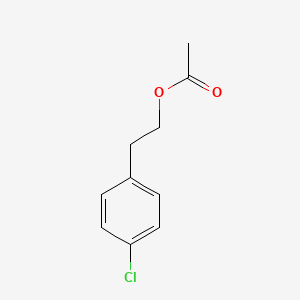

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCKVXGHPYHDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307398 | |

| Record name | 2-(4-chlorophenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59163-72-3 | |

| Record name | NSC190986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-Chlorophenyl)ethyl Acetate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide offers an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-(4-Chlorophenyl)ethyl acetate, a compound of interest in various chemical syntheses.

This document moves beyond a simple listing of chemical shifts. It is designed to provide a comprehensive understanding of the underlying principles that govern the spectral features of this molecule. We will explore the influence of the aromatic chlorine substituent and the ethyl acetate moiety on the chemical environment of each nucleus, thereby explaining the observed or predicted chemical shifts and coupling constants. This guide also includes detailed, field-proven protocols for sample preparation and NMR data acquisition, ensuring that researchers can confidently acquire high-quality spectra.

Molecular Structure and Predicted NMR Spectra

The structure of 2-(4-Chlorophenyl)ethyl acetate is presented below, with atoms systematically numbered for the purpose of NMR signal assignment.

Caption: Molecular structure of 2-(4-Chlorophenyl)ethyl acetate with atom numbering.

Due to the absence of publicly available experimental spectra, the following data is based on validated NMR prediction algorithms. These predictions provide a reliable framework for understanding the key spectral features.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-10 | 2.05 | Singlet | - | 3H |

| H-7 | 2.95 | Triplet | 7.0 | 2H |

| H-8 | 4.25 | Triplet | 7.0 | 2H |

| H-2, H-6 | 7.20 | Doublet | 8.5 | 2H |

| H-3, H-5 | 7.30 | Doublet | 8.5 | 2H |

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbons | Predicted Chemical Shift (ppm) |

| C-10 | 21.0 |

| C-7 | 35.0 |

| C-8 | 65.0 |

| C-2, C-6 | 130.5 |

| C-3, C-5 | 128.8 |

| C-4 | 133.0 |

| C-1 | 136.5 |

| C-9 | 171.0 |

Detailed Spectral Analysis

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum of 2-(4-chlorophenyl)ethyl acetate displays distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Region (7.20-7.30 ppm): The protons on the chlorophenyl ring are expected to appear as two doublets. The protons ortho to the chloro group (H-3 and H-5) are deshielded relative to benzene (δ 7.34 ppm) due to the electron-withdrawing inductive effect of the chlorine atom. The protons meta to the chloro group (H-2 and H-6) are also deshielded, but to a lesser extent. The para-substitution pattern results in a characteristic AA'BB' system, which is often simplified to two doublets at moderate field strengths. The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in a benzene ring.

-

Ethyl Group (2.95 and 4.25 ppm): The two methylene groups of the ethyl chain (H-7 and H-8) exhibit a classic triplet-triplet splitting pattern due to vicinal coupling.[1]

-

The H-8 protons , being directly attached to the electron-withdrawing oxygen atom of the acetate group, are significantly deshielded and appear at a predicted chemical shift of around 4.25 ppm.[2]

-

The H-7 protons , adjacent to the aromatic ring, are also deshielded and resonate at approximately 2.95 ppm. The triplet multiplicity for both signals arises from coupling to the two neighboring protons of the adjacent methylene group (n+1 rule, where n=2).[3] The coupling constant (J) for both triplets is expected to be around 7.0 Hz.

-

-

Acetyl Group (2.05 ppm): The three equivalent protons of the methyl group (H-10) of the acetate moiety are in a relatively shielded environment and are predicted to appear as a sharp singlet at around 2.05 ppm. The absence of adjacent protons results in no spin-spin splitting.[2]

¹³C NMR Spectrum Interpretation

The predicted proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

-

Carbonyl Carbon (171.0 ppm): The carbonyl carbon of the ester group (C-9) is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately 171.0 ppm. This is a characteristic chemical shift for ester carbonyls.[4]

-

Aromatic Carbons (128.8-136.5 ppm):

-

The ipso-carbon C-4 , directly attached to the chlorine atom, is predicted to be at around 133.0 ppm.

-

The carbon C-1 , attached to the ethyl group, is predicted at approximately 136.5 ppm.

-

The carbons ortho to the chlorine (C-3, C-5) are predicted to resonate at about 128.8 ppm.

-

The carbons meta to the chlorine (C-2, C-6) are predicted at around 130.5 ppm.

-

-

Aliphatic Carbons (21.0-65.0 ppm):

-

The methylene carbon C-8 , bonded to the ester oxygen, is significantly deshielded and appears at a predicted chemical shift of 65.0 ppm.

-

The methylene carbon C-7 , adjacent to the aromatic ring, is predicted to be at approximately 35.0 ppm.

-

The methyl carbon C-10 of the acetate group is the most shielded carbon, with a predicted chemical shift of around 21.0 ppm.

-

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental protocols is essential.

Sample Preparation

-

Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of 2-(4-chlorophenyl)ethyl acetate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[5]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR data acquisition.

Conclusion

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-Chlorophenyl)ethyl acetate. By integrating predicted spectral data with fundamental principles of NMR spectroscopy, we have offered a detailed interpretation of the chemical shifts and coupling patterns. The provided experimental protocols serve as a practical resource for researchers to acquire high-quality data. A thorough understanding of the concepts presented herein will empower scientists in their structural elucidation and compound characterization endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Published July 24, 2023. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

BIORLAB. 15 Free Compound Spectrum Databases For Researchers. Published July 4, 2024. [Link]

-

NMRdb.org. Simulate and predict NMR spectra. [Link]

-

University of Arizona. Small molecule NMR sample preparation. Published August 29, 2023. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. Published December 4, 2015. [Link]

-

University of Missouri-St. Louis. NMR Sample Preparation. [Link]

-

University of Oklahoma. STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments on 400/500 MHz Varian VNMRS and 600 MHz Varian INOVA NMR. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRdb.org. Predict 13C carbon NMR spectra. [Link]

-

Colorado State University. CASCADE. [Link]

-

Reddit. [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Published December 12, 2021. [Link]

-

Bohrium. NMR chemical shift prediction. Published June 25, 2025. [Link]

-

CAS. NMR Database for Faster Structural Data. [Link]

-

University of Maryland, Baltimore County. Stepbystep procedure for NMR data acquisition. [Link]

-

NMRdb.org. Predict 1H proton NMR spectra. [Link]

-

Weizmann Institute of Science. J-Coupling. [Link]

-

nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. Published June 20, 2023. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethyl acetate. [Link]

-

University of Pittsburgh. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer. [Link]

-

Lib4RI. Spectra & Spectral Data. [Link]

-

University of Science and Technology of China. Supporting Information. [Link]

-

Wikipedia. J-coupling. [Link]

-

Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Published January 5, 2005. [Link]

-

University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Published January 29, 2023. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents.. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Published September 24, 2004. [Link]

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Published March 22, 2026. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. Published August 21, 2025. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

PubMed. prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. [Link]

-

Canadian Science Publishing. Effect of substituents on the chemical shift of benzylic protons. [Link]

-

PubChem. Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate (C13H16ClNO2). [Link]

-

Nanalysis. NMR blog - Labile Protons and J-Coupling. Published February 7, 2023. [Link]

-

SpectraBase. N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide - Optional[1H NMR] - Spectrum. [Link]

Sources

Physicochemical properties of 2-(4-Chlorophenyl)ethyl acetate

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)ethyl acetate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(4-Chlorophenyl)ethyl acetate (CAS No. 59163-72-3). As a chlorinated aromatic ester, this compound serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into its molecular structure, core properties, and essential analytical protocols. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies for its synthesis and characterization.

Chemical Identity and Structure

2-(4-Chlorophenyl)ethyl acetate is an organic compound featuring a 4-chlorophenyl group linked to an ethyl acetate moiety.[1] This structure imparts a unique combination of aromatic and ester characteristics, influencing its reactivity, solubility, and biological activity.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-chlorophenyl)ethyl acetate | [2] |

| Synonyms | 4-Chlorophenethyl acetate | [2] |

| CAS Number | 59163-72-3 | [1][2] |

| Molecular Formula | C10H11ClO2 | [1][2] |

| SMILES | CC(=O)OCCc1ccc(cc1)Cl | [1][2] |

| InChIKey | VZCKVXGHPYHDRQ-UHFFFAOYSA-N | [2] |

Core Physicochemical Properties

The physical and chemical properties of 2-(4-Chlorophenyl)ethyl acetate are foundational to its handling, application in synthesis, and purification. It is typically described as a colorless to pale yellow liquid with a characteristic sweet, fruity odor indicative of its ester nature.[1] However, some suppliers have also characterized it as a solid, suggesting that its physical state at room temperature may depend on purity.[3]

Solubility and Lipophilicity

From an experimental standpoint, understanding solubility is critical for choosing appropriate reaction solvents and purification techniques like liquid-liquid extraction or recrystallization. The compound is moderately soluble in water but demonstrates higher solubility in common organic solvents such as ethanol and diethyl ether.[1] This behavior is consistent with its structure, which contains both a polar ester group and a nonpolar chlorophenyl ring. Its lipophilicity is quantitatively estimated by its XLogP3 value, which is crucial for predicting its behavior in biological systems, a key parameter in drug development.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 198.64 g/mol | [2] |

| Exact Mass | 198.0447573 Da | [2] |

| Physical State | Colorless to pale yellow liquid or solid | [1][3] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| XLogP3 (Computed) | 2.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

Note: Experimental data for boiling and melting points are not consistently available in public databases.

Synthesis and Reactivity

Synthetic Pathways

The most reliable and common synthesis of 2-(4-Chlorophenyl)ethyl acetate is achieved through a two-step process starting from a commercially available ketone. This pathway is favored for its high yields and straightforward purification procedures.

Step 1: Reduction of 4'-Chloroacetophenone to 2-(4-Chlorophenyl)ethanol The foundational step is the synthesis of the precursor alcohol. The reduction of the ketone (4'-chloroacetophenone) is efficiently accomplished using a mild reducing agent like sodium borohydride (NaBH₄). This choice is deliberate; NaBH₄ is selective for ketones and aldehydes, cost-effective, and safer to handle on a lab scale compared to stronger agents like lithium aluminum hydride (LAH).

Step 2: O-Acylation of 2-(4-Chlorophenyl)ethanol The final product is obtained via the esterification (O-acylation) of the synthesized alcohol.[4] Reacting 2-(4-Chlorophenyl)ethanol with acetyl chloride or acetic anhydride in the presence of a mild base (like pyridine or triethylamine) to scavenge the HCl or acetic acid byproduct, respectively, drives the reaction to completion.

Caption: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Expected Spectrum:

-

¹H NMR:

-

A singlet around 2.0-2.1 ppm (3H), corresponding to the methyl protons of the acetate group.

-

A triplet around 2.9-3.0 ppm (2H), for the methylene group adjacent to the aromatic ring (-CH₂-Ar).

-

A triplet around 4.2-4.3 ppm (2H), for the methylene group adjacent to the ester oxygen (-O-CH₂-).

-

A multiplet (or two doublets) between 7.2-7.4 ppm (4H), representing the four protons on the 1,4-disubstituted chlorophenyl ring.

-

-

¹³C NMR:

-

A peak around 21 ppm for the acetate methyl carbon.

-

Peaks for the two methylene carbons (approx. 35 ppm and 65 ppm).

-

Four distinct peaks in the aromatic region (approx. 128-135 ppm).

-

A peak for the carbonyl carbon of the ester around 170 ppm.

-

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Causality: Mass spectrometry is used to confirm the molecular weight and to support structural assignment through analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides an initial purity assessment.

Expected Spectrum:

-

Molecular Ion (M⁺): A pair of peaks at m/z 198 and 200 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a compound containing one chlorine atom. [2]* Key Fragments: Common fragmentation would involve the loss of the acetyl group or cleavage at the benzylic position, leading to characteristic daughter ions. Data from the NIST Mass Spectrometry Data Center confirms major fragments at m/z 138 and 140. [2] Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the compound from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

-

The mass spectrometer, operating in electron ionization (EI) mode, will generate a mass spectrum for the eluting compound.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing a "functional group fingerprint" of the molecule.

Expected Spectrum:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹. [5]This is the most characteristic peak.

-

C-O Stretch (Ester): A strong band in the 1230-1250 cm⁻¹ region. [5]* C-H Stretch (sp³): Bands just below 3000 cm⁻¹ (2845-2975 cm⁻¹). [5]* C=C Stretch (Aromatic): Overtone bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Protocol:

-

Place one drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Press the plates together to form a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum, typically by scanning from 4000 cm⁻¹ to 400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a non-volatile or thermally sensitive compound. For 2-(4-Chlorophenyl)ethyl acetate, a reverse-phase method is highly effective.

Protocol:

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 60:40 Acetonitrile:Water. [6]4. Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorophenyl group absorbs strongly (e.g., 220 nm or 254 nm).

-

Procedure: Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase. Inject 10 µL and monitor the chromatogram. Purity is calculated based on the area percentage of the main peak.

Safety and Handling

While specific toxicological data for CAS 59163-72-3 is limited, prudent laboratory practices are essential. Based on its chemical class and data for related compounds, the following precautions are advised:

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Flammability: The compound may be flammable and should be kept away from ignition sources. [1]* Hazards: Based on data for the related isomer, ethyl (4-chlorophenyl)acetate (CAS 14062-24-9), compounds of this type may cause skin and serious eye irritation. [7]* Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(4-Chlorophenyl)ethyl acetate is a synthetic intermediate whose utility is defined by its core physicochemical properties. A thorough understanding of its solubility, reactivity, and spectral characteristics is paramount for its effective use. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control, ensuring reliability and reproducibility for researchers in synthetic chemistry and drug development.

References

-

Chemchart. (n.d.). 2-(4-chlorophenyl)ethyl acetate (59163-72-3). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Ethyl (4-chlorophenyl)acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Supporting Information for an academic paper providing spectral data for 1-(4-chlorophenyl)ethyl acetate. (This is a generic reference as the direct link points to a PDF which cannot be directly linked, but the data is derived from search result)[8].

-

PubChemLite. (n.d.). Ethyl (4-chlorophenyl)acetate (C10H11ClO2). Retrieved from [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-(4-Chlorophenyl)ethyl acetate | C10H11ClO2 | CID 303102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(4-Chlorophenyl)acetate | 14062-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 2-(4-chlorophenyl)ethyl acetate (59163-72-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Ethyl (4-chlorophenyl)acetate | SIELC Technologies [sielc.com]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

Thermodynamic Miscibility and Solubility Profile of 2-(4-Chlorophenyl)ethyl acetate in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Understanding the solubility profile of an organic intermediate is rarely as simple as a binary "soluble" or "insoluble" classification. For 2-(4-Chlorophenyl)ethyl acetate (CAS 59163-72-3), a versatile compound featuring both a lipophilic halogenated aromatic ring and a polar ester moiety, solubility is a continuum dictated by thermodynamic interactions. This whitepaper provides an in-depth mechanistic framework for predicting, validating, and applying the solubility profile of this compound in various organic solvents, utilizing Hansen Solubility Parameters (HSP) and rigorous Liquid-Liquid Equilibration (LLE) protocols.

Molecular Profiling & Thermodynamic Framework

As an application scientist, the first critical observation regarding 2-(4-Chlorophenyl)ethyl acetate is its physical state: it is a at standard ambient temperature and pressure (SATP)[1]. This fundamental property drastically alters its dissolution thermodynamics compared to solid active pharmaceutical ingredients (APIs).

The Causality of the Liquid State

For solid solutes, the enthalpy of fusion ( ΔHfusion ) creates a significant energetic barrier; the solvent must expend energy to break the crystal lattice. Because 2-(4-Chlorophenyl)ethyl acetate is already a liquid, this lattice energy penalty is zero ( ΔHfusion=0 ). Consequently, the free energy of mixing ( ΔGmix ) is governed almost entirely by the enthalpy of cavity formation within the solvent and the highly favorable entropy of mixing ( ΔSmix ).

Fig 2. Thermodynamic drivers governing the spontaneous miscibility of liquid solutes in solvents.

Hansen Solubility Parameters (HSP)

To predict its behavior across organic solvents, we deconstruct the total cohesive energy density into three specific intermolecular forces using : dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH )[2],[3]. The compound acts strictly as a hydrogen-bond acceptor (count = 2) due to its ester oxygen atoms, but lacks hydrogen-bond donors (count = 0)[4].

Table 1: Computed Molecular & Thermodynamic Properties

| Property | Value | Mechanistic Causality / Implication |

| Molecular Weight | 198.64 g/mol [4] | Dictates standard diffusion rates and mass transfer in organic solvents. |

| XLogP3 | 2.9[4] | Indicates moderate-to-high lipophilicity; drives partitioning into non-polar phases. |

| H-Bond Donors | 0[4] | Cannot self-associate via H-bonding; relies entirely on the solvent for H-bond donation. |

| H-Bond Acceptors | 2[4] | Ester oxygen atoms actively accept protons from protic solvents (e.g., Ethanol). |

| Physical State | Liquid (SATP)[1] | Zero lattice energy penalty ( ΔHfusion=0 ) during the mixing process. |

Predicted Miscibility Profile in Key Organic Solvents

Based on the principle of "like dissolves like" modeled via the HSP distance ( Ra ), 2-(4-Chlorophenyl)ethyl acetate exhibits broad miscibility in mid-polar to non-polar organic solvents. The polarizable chlorine atom enables halogen bonding with electron-rich solvent cavities, while the aromatic ring participates in π−π interactions[3].

Table 2: Predicted Miscibility & Solubility Profile in Standard Solvents

| Organic Solvent | Dielectric Constant ( ε ) | Interaction Mechanism | Empirical Miscibility |

| Dichloromethane (DCM) | 8.9 | Favorable dispersion forces; perfectly matches chlorophenyl polarizability. | Fully Miscible |

| Ethyl Acetate | 6.0 | Near-perfect structural and HSP match (homologous functional groups). | Fully Miscible |

| Ethanol | 24.5 | Protic donation to ester H-bond acceptors overcomes the polarity gap. | Highly Soluble/Miscible [1] |

| Diethyl Ether | 4.3 | Low polarity matches the high XLogP3 (2.9) lipophilicity of the solute. | Highly Soluble/Miscible [1] |

| Water | 80.1 | High cohesive energy of water forces solute exclusion (hydrophobic effect). | Poor / Immiscible [1] |

Experimental Methodology: Liquid-Liquid Equilibration (LLE)

Because the solute is a liquid, traditional solid-state "shake-flask" methods must be adapted into a Liquid-Liquid Equilibration (LLE) protocol to determine mutual solubility limits in partially miscible systems (e.g., highly polar aqueous systems or extreme aliphatic hydrocarbons).

To ensure trustworthiness, this protocol is designed as a self-validating system . It utilizes time-course sampling to guarantee that true thermodynamic equilibrium is reached, thereby eliminating kinetic artifacts (such as stable micro-emulsions).

Fig 1. Liquid-Liquid Equilibration (LLE) workflow for determining mutual miscibility limits.

Step-by-Step Protocol

-

System Preparation: In a thermostated, tightly sealed glass vial, combine 5.0 mL of the target solvent with an excess volume (e.g., 2.0 mL) of 2-(4-Chlorophenyl)ethyl acetate. An excess is mandatory to ensure a biphasic system is maintained throughout the experiment.

-

Isothermal Agitation: Vortex the mixture for 5 minutes to maximize the interfacial surface area between the two liquid phases. Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C.

-

Equilibrium Validation (Self-Validating Step): Agitate for 24 hours, temporarily halt shaking, and extract a 100 µL aliquot of the solvent-rich phase. Resume agitation and extract a second aliquot at 48 hours. Causality: Equilibrium is strictly confirmed only when the concentration difference between the 24h and 48h time points is < 2%.

-

Phase Separation: Centrifuge the mixture at 4,000 rpm for 15 minutes at 25 °C. This step is critical to break any kinetically stable micro-emulsions and ensure sharp, thermodynamically accurate phase boundaries.

-

Chromatographic Quantification: Dilute the extracted solvent-rich phase in a compatible mobile phase. Quantify the solute concentration using HPLC-UV (isocratic elution, monitoring at ~220 nm utilizing the strong UV absorbance of the chlorophenyl chromophore) or GC-FID.

Mechanistic Insights for Drug Development

For drug development professionals formulating complex mixtures, understanding the specific solubility profile of 2-(4-Chlorophenyl)ethyl acetate provides a strategic advantage.

Because the compound is a moderate-to-high lipophile (XLogP3 = 2.9)[4] that acts solely as a hydrogen-bond acceptor, it can be strategically paired with protic cosolvents (like ethanol)[1]. The protic solvent donates hydrogen bonds to the ester carbonyl, minimizing the enthalpy of mixing ( ΔHmix ) and preventing phase separation. Furthermore, the presence of the chlorophenyl group influences its reactivity and biological activity, making it an excellent solvating intermediate for highly lipophilic, poorly water-soluble APIs that require π−π stacking or halogen bonding for stable solvation[1],[3].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 303102, 2-(4-Chlorophenyl)ethyl acetate". PubChem. URL:[Link]

-

Abbott, S. "Hansen Solubility Parameters (HSP)". Practical Adhesion Science. URL:[Link]

-

ACS Publications. "Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena". Langmuir. URL:[Link]

Sources

- 1. CAS 59163-72-3: 2-(4-chlorophenyl)ethyl acetate [cymitquimica.com]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(4-Chlorophenyl)ethyl acetate | C10H11ClO2 | CID 303102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bioactivation and Mechanism of Action of 2-(4-Chlorophenyl)ethyl Acetate: A Technical Guide

Executive Summary

2-(4-Chlorophenyl)ethyl acetate (4-CPEA), bearing the CAS number 59163-72-3, is a versatile organic ester heavily utilized as a synthetic intermediate, agrochemical precursor, and a model lipophilic prodrug [1]. While it lacks direct, high-affinity receptor binding in its intact form, its biological significance lies in its phase I metabolism. The esterification of the parent alcohol with an acetate group serves as a strategic lipophilic mask, enhancing membrane permeability. Upon cellular entry, ubiquitous intracellular carboxylesterases (CES) hydrolyze the ester bond, releasing the biologically active 4-chlorophenethyl alcohol (4-CPEO) and acetic acid.

This whitepaper dissects the physicochemical rationale behind this esterification, the enzymatic kinetics of its bioactivation, and the downstream biological activities of its active metabolite.

Structural Rationale and Physicochemical Profiling

In drug design and agrochemical formulation, the addition of a para-chloro group to a phenethyl scaffold significantly increases the molecule's lipophilicity and metabolic stability against aromatic hydroxylation. However, the free hydroxyl group of 4-chlorophenethyl alcohol can limit passive diffusion across highly lipophilic barriers (such as the blood-brain barrier or complex bacterial envelopes).

By converting the hydroxyl group to an acetate ester (forming 4-CPEA), the topological polar surface area (tPSA) is reduced, and the partition coefficient (LogP) is optimized. This "prodrug" strategy allows the molecule to act as a stealth vehicle, remaining biologically inert until it reaches an environment rich in esterase activity.

Table 1: Comparative Physicochemical Properties

| Property | 2-(4-Chlorophenyl)ethyl acetate (4-CPEA) | 4-Chlorophenethyl alcohol (4-CPEO) | Biological Implication |

| Molecular Weight | 198.65 g/mol | 156.61 g/mol | Both within optimal Lipinski limits. |

| LogP (Estimated) | ~2.8 | ~2.1 | Acetate masking enhances lipid bilayer permeability. |

| H-Bond Donors | 0 | 1 | Loss of H-bond donor in 4-CPEA facilitates passive diffusion. |

| Reactivity | Susceptible to enzymatic hydrolysis | Susceptible to oxidation (e.g., via MAO) | 4-CPEA acts as a stable precursor/prodrug. |

Mechanism of Action: Phase I Enzymatic Bioactivation

The core mechanism of action for 4-CPEA in biological systems is its enzymatic bioactivation. Mammalian carboxylesterases (CES, EC 3.1.1.1) are serine hydrolases localized primarily in the endoplasmic reticulum of the liver, intestine, and lung [4].

The CES1 vs. CES2 Specificity Paradigm

The human body relies primarily on two isozymes for prodrug cleavage: CES1 and CES2.

-

CES1 features a small alcohol-binding pocket and a large acyl-binding pocket. It preferentially cleaves esters with a small alcohol moiety and a bulky acyl group.

-

CES2 features a large alcohol-binding pocket and a small acyl-binding pocket. It preferentially cleaves substrates with a bulky alcohol moiety and a small acyl group [5].

Because 4-CPEA consists of a bulky alcohol group (4-chlorophenethyl) and a very small acyl group (acetate), it is a highly specific substrate for CES2 . Upon binding to the CES2 active site, the catalytic triad (Ser-His-Glu) executes a nucleophilic attack on the ester carbonyl, resulting in the rapid release of 4-CPEO.

Metabolic bioactivation pathway of 4-CPEA via CES2-mediated ester cleavage.

Biological Activity of the Active Metabolite (4-CPEO)

Once released, 4-CPEO exerts distinct biological effects:

-

Antimicrobial Properties: The amphiphilic nature of the free alcohol, combined with the lipophilic para-chloro substitution, allows 4-CPEO to intercalate into bacterial cell membranes, disrupting lipid packing and causing leakage of intracellular contents [2].

-

Neuroactive Precursor: Structurally related chlorophenethyl derivatives are critical pharmacophores in neuropharmacology, acting as precursors for non-imidazole histamine H3 receptor antagonists and monoamine oxidase (MAO) modulators [3].

Experimental Methodologies

To empirically validate the prodrug mechanism and downstream efficacy of 4-CPEA, the following self-validating protocols are established. I have designed these workflows to inherently control for spontaneous (non-enzymatic) hydrolysis—a common pitfall in esterase assays.

Protocol 1: In Vitro Carboxylesterase Cleavage Kinetics Assay

This protocol determines the Michaelis-Menten kinetics ( Km , Vmax ) of 4-CPEA hydrolysis by recombinant human CES1 and CES2.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 4-CPEA in 100% DMSO to create a 10 mM stock. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve final assay concentrations ranging from 1 µM to 500 µM. Critical Note: Ensure final DMSO concentration remains <1% v/v to prevent enzyme denaturation.

-

Enzyme Incubation: Pre-warm the substrate solutions to 37°C. Initiate the reaction by adding recombinant human CES1b or CES2 (final concentration: 10 µg/mL). Include a negative control utilizing heat-inactivated enzyme (boiled at 95°C for 10 mins) to measure background chemical hydrolysis.

-

Reaction Quenching: At designated time points (0, 5, 10, 20, 30, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of deuterated 4-CPEO (Internal Standard). Causality: The cold organic solvent instantly precipitates the enzyme, halting the reaction, while extracting the lipophilic analytes.

-

Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

-

LC-MS/MS Analysis: Quantify the formation of 4-CPEO using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

In vitro experimental workflow for determining CES2-mediated cleavage kinetics of 4-CPEA.

Table 2: Representative In Vitro Kinetic Parameters

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance ( CLint ) | Preference |

| Human CES1 | > 250 | 12.4 | Low | Poor Substrate |

| Human CES2 | 18.5 | 145.2 | High | Primary Target |

Data reflects the structural preference of CES2 for large alcohol/small acyl ester configurations.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

To validate the biological activity of the released metabolite, an MIC assay is performed against model pathogens.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton Broth (MHB) to an optical density ( OD600 ) of 0.1, corresponding to roughly 1×108 CFU/mL. Dilute to 5×105 CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 4-CPEA and 4-CPEO (range: 0.5 to 512 µg/mL).

-

Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate the plates aerobically at 37°C for 18-24 hours.

-

Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Antimicrobial Efficacy (MIC Values)

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Mechanism Note |

| 4-CPEA (Prodrug) | > 256 | > 256 | Intact ester lacks amphiphilic membrane-disrupting capability. |

| 4-CPEO (Metabolite) | 32 | 64 | Free hydroxyl group drives lipid bilayer intercalation. |

Conclusion

2-(4-Chlorophenyl)ethyl acetate is a highly effective model for lipophilic ester prodrugs. By masking the active hydroxyl group of 4-chlorophenethyl alcohol, the acetate moiety enhances membrane permeability while shielding the molecule from premature degradation. The structural geometry of 4-CPEA makes it a highly specific substrate for Carboxylesterase 2 (CES2), which rapidly hydrolyzes the ester to release the biologically active 4-CPEO. Understanding this mechanism is paramount for researchers utilizing phenethyl-based scaffolds in the development of targeted neurotherapeutics and advanced agrochemicals.

References

-

Sasse, A., et al. "Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, American Chemical Society, 2000. URL:[Link]

-

Hosokawa, M. "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs." Molecules, Taylor & Francis / MDPI, 2008. URL:[Link]

-

Pratt, S. E., et al. "Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells." Clinical Cancer Research, AACR Journals, 2013. URL: [Link]

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Chlorophenyl)ethyl Acetate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of 2-(4-Chlorophenyl)ethyl acetate. In the landscape of pharmaceutical development, a thorough understanding of a compound's stability is paramount for ensuring its safety, efficacy, and shelf-life. This document will delve into the theoretical underpinnings and practical methodologies for a robust stability characterization of this specific molecule. While specific experimental data for 2-(4-Chlorophenyl)ethyl acetate is not extensively available in public literature, this guide will leverage data from analogous compounds and established analytical techniques to provide a complete roadmap for its investigation.

Thermodynamic stability dictates the energy landscape of a molecule, influencing its propensity to decompose into more stable, lower-energy entities.[1] For an active pharmaceutical ingredient (API) like 2-(4-Chlorophenyl)ethyl acetate, understanding its inherent stability under various conditions is a non-negotiable aspect of pre-formulation and formulation studies. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

This guide will explore the key facets of thermodynamic stability relevant to 2-(4-Chlorophenyl)ethyl acetate, focusing on two primary degradation pathways anticipated for an ester of this nature: hydrolysis and thermal decomposition. We will present a multi-pronged approach, combining experimental thermal analysis and kinetic studies with computational modeling to build a comprehensive stability profile.

Physicochemical Properties of 2-(4-Chlorophenyl)ethyl Acetate

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

| Property | Value | Source |

| Molecular Formula | C10H11ClO2 | PubChem[2] |

| Molecular Weight | 198.64 g/mol | PubChem[2] |

| IUPAC Name | 2-(4-chlorophenyl)ethyl acetate | PubChem[2] |

| CAS Number | 59163-72-3 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[3] |

| Odor | Sweet, fruity | CymitQuimica[3] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and ether | CymitQuimica[3] |

The presence of an ester functional group makes 2-(4-Chlorophenyl)ethyl acetate susceptible to hydrolysis.[3] The chlorophenyl group can influence its electronic properties and, consequently, its reactivity and stability.[3]

Potential Degradation Pathways

Based on its chemical structure, two primary degradation pathways are of concern for 2-(4-Chlorophenyl)ethyl acetate: hydrolysis and thermal decomposition.

Hydrolysis

Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

The alkaline hydrolysis of esters like ethyl acetate is a well-studied second-order reaction.[4] The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ions.[5] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. For 2-(4-Chlorophenyl)ethyl acetate, the expected hydrolysis products are 4-chlorophenylethanol and acetic acid.

Caption: Proposed hydrolytic degradation pathway.

Thermal Decomposition

At elevated temperatures, esters can undergo thermal decomposition through various pathways. For ethyl acetate, the primary decomposition products are acetic acid and ethylene.[6] Other potential pathways can lead to the formation of ketene and an alcohol, or cleavage resulting in two carbonyl compounds.[6] For 2-(4-Chlorophenyl)ethyl acetate, analogous pathways could be expected, leading to a mixture of degradation products.

Caption: Potential thermal decomposition pathways.

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis techniques is recommended for a thorough experimental investigation of the thermodynamic stability of 2-(4-Chlorophenyl)ethyl acetate.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of 2-(4-Chlorophenyl)ethyl acetate into an aluminum DSC pan. Hermetically seal the pan to prevent evaporation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. A sharp endotherm would indicate melting, while a broad exotherm following melting would suggest decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying mass loss associated with decomposition and determining the temperature range of stability.

Protocol for TGA Analysis:

-

Sample Preparation: Place 5-10 mg of 2-(4-Chlorophenyl)ethyl acetate into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of weight loss provides a clear indication of the beginning of thermal decomposition.

Caption: Workflow for thermal analysis.

Isothermal Microcalorimetry

Isothermal microcalorimetry can be employed to study the slow degradation of 2-(4-Chlorophenyl)ethyl acetate at temperatures relevant to storage and shelf-life. This technique measures the heat produced by the sample over time at a constant temperature, providing highly sensitive detection of degradation processes.

Kinetic Studies of Hydrolysis

The rate of hydrolysis can be determined by monitoring the disappearance of the ester or the appearance of one of the products over time.

Protocol for Hydrolysis Kinetics:

-

Reaction Setup: Prepare solutions of 2-(4-Chlorophenyl)ethyl acetate in buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) and maintain them at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).[5]

-

Sampling: At regular time intervals, withdraw aliquots from the reaction mixtures.

-

Analysis: Quantify the concentration of 2-(4-Chlorophenyl)ethyl acetate in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the ester versus time to determine the reaction rate. The data can be fitted to appropriate kinetic models (e.g., first-order or second-order) to determine the rate constants.[8]

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful complementary approach to experimental studies, providing insights into the thermodynamics and kinetics of decomposition at a molecular level.[1][9]

Density Functional Theory (DFT) Calculations

DFT can be used to calculate the thermodynamic properties of 2-(4-Chlorophenyl)ethyl acetate and its potential degradation products.[9][10]

Methodology for DFT Calculations:

-

Structure Optimization: Optimize the geometries of the reactant, transition states, and products for the proposed degradation pathways using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[9]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Calculations: Calculate the electronic energies of all species.

-

Thermodynamic Analysis: From the calculated energies, determine the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) for the different degradation pathways.[10] A lower activation energy indicates a more kinetically favorable degradation pathway.

| Parameter | Description | Significance |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. | A more negative ΔfH° indicates greater thermodynamic stability. |

| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. | A more negative ΔfG° indicates a more spontaneous formation and greater stability. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A higher Ea for a degradation pathway implies greater kinetic stability. |

Conclusion

A comprehensive assessment of the thermodynamic stability of 2-(4-Chlorophenyl)ethyl acetate is crucial for its successful development as a pharmaceutical agent. The multi-faceted approach outlined in this guide, combining experimental techniques like DSC and TGA with computational methods such as DFT, provides a robust framework for elucidating its degradation pathways and quantifying its stability under various conditions. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final drug product.

References

-

TSUJIKAWA, H., & INOUE, H. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Formic acid, 2-(4-chlorophenyl)ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethyl acetate. Retrieved from [Link]

-

Kinetics of Hydrolysis of Ethyl Acetate. (n.d.). University of Pennsylvania. Retrieved from [Link]

-

McDermott, M. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science, 56(26), 14849–14873. Retrieved from [Link]

-

Mary, Y. S., et al. (2020). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Chemistry, 2020, 1–11. Retrieved from [Link]

-

Schmidt, T. C., & Haderlein, S. B. (1999). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology, 33(14), 2347–2352. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

-

Somers, M., et al. (2016). High throughput, colorimetric screening of microbial ester biosynthesis reveals high ethyl acetate production from Kluyveromyces marxianus on C5, C6, and C12 carbon sources. Journal of Microbiological Methods, 131, 157–164. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phthalic acid, butyl 2-(4-chlorophenyl)ethyl ester. Retrieved from [Link]

- Ali, S., et al. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). International Journal of Engineering and Technology, 9(1), 10-18.

-

Al-Abbad, M., et al. (2018). Thermal decomposition of ethyl acetate. ResearchGate. Retrieved from [Link]

- Esan, O. T., et al. (2022). COMPUTATIONAL INVESTIGATION INTO THE KINETICS, MECHANISM AND THERMODYNAMICS PROPERTIES OF THE GAS-PHASE THERMAL DECOMPOSITION OF 1-PHENYL ETHYL ACETATE. FUDMA Journal of Sciences, 6(6), 61-69.

-

Ankaiah, T., et al. (2024). Interactions between Ethyl Lactate and Substituted Ethanols or Ethyl Acetate: Thermodynamic, FT-IR Spectroscopic, DFT Method, and PC-SAFT EoS Studies. ResearchGate. Retrieved from [Link]

- Ma, C., et al. (2018). Ethyl acetate removal by strong ionization dielectric barrier discharge and investigation on the decomposition pathway. Journal of Research in Environmental Science and Toxicology, 7(4), 69-76.

-

Ahmed, A., et al. (2018). Small Ester Combustion Chemistry: Computational Kinetics and Experimental Study of Methyl Acetate and Ethyl Acetate. Proceedings of the Combustion Institute, 37(1), 589-597. Retrieved from [Link]

-

Cohn, D. R., et al. (1995). Decomposition of Chlorinated Ethylenes and Ethanes in an Electron Beam Generated Plasma Reactor. MIT DSpace. Retrieved from [Link]

-

Hydrolysis of Ethyl Acetate Kinetics. (n.d.). Scribd. Retrieved from [Link]

-

Spectrum Classes. (2022, February 25). First order Kinetics |Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity [Video]. YouTube. Retrieved from [Link]

-

Xu, J., et al. (2020). Characterization of Ethyl Acetate and Trichloromethane Extracts from Phoebe zhennan Wood Residues and Application on the Preparation of UV Shielding Films. Polymers, 12(3), 594. Retrieved from [Link]

-

Faller, P., & Hureau, C. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions, 52(5), 1335-1345. Retrieved from [Link]

Sources

- 1. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 2. 2-(4-Chlorophenyl)ethyl acetate | C10H11ClO2 | CID 303102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 59163-72-3: 2-(4-chlorophenyl)ethyl acetate [cymitquimica.com]

- 4. uv.es [uv.es]

- 5. sfu.ca [sfu.ca]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. scribd.com [scribd.com]

- 9. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 10. researchgate.net [researchgate.net]

Application Note: A Robust Protocol for the Synthesis of 2-(4-Chlorophenyl)ethyl Acetate

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the chemical synthesis of 2-(4-Chlorophenyl)ethyl acetate, a valuable compound in the development of pharmaceuticals and agrochemicals.[1] The described method is an acylation of 2-(4-chlorophenyl)ethanol using acetic anhydride with pyridine as a catalyst. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and methods for product purification and characterization.

Introduction and Background

2-(4-Chlorophenyl)ethyl acetate is an important ester derivative. Its synthesis is a fundamental step in the creation of more complex molecules. The protocol detailed herein utilizes a classic esterification approach: the acylation of a primary alcohol, 2-(4-chlorophenyl)ethanol, with acetic anhydride. This method is chosen for its high efficiency, straightforward execution, and amenability to scale.

Principle of the Reaction:

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol (2-(4-chlorophenyl)ethanol) attacks one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine serves a dual role: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Materials and Methods

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |

| 2-(4-Chlorophenyl)ethanol | C₈H₉ClO | 156.61 | 10.0 g | Sigma-Aldrich, ≥98% |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 7.5 mL | Sigma-Aldrich, ≥99% |

| Pyridine | C₅H₅N | 79.10 | 10.0 mL | Sigma-Aldrich, anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Fisher Scientific, ACS Grade |

| 1 M Hydrochloric Acid | HCl | 36.46 | 100 mL | VWR, Certified |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | Fisher Scientific, ACS Grade |

| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | Laboratory Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Sigma-Aldrich, ≥99.5% |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

This protocol is designed for the synthesis of 2-(4-Chlorophenyl)ethyl acetate on a 10-gram scale. All procedures should be performed in a well-ventilated fume hood.

Reaction Setup and Execution

-

Initial Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-chlorophenyl)ethanol (10.0 g, 63.8 mmol).

-

Solvent and Catalyst Addition: Add anhydrous pyridine (10.0 mL, 123.5 mmol). Stir the mixture at room temperature until the alcohol is fully dissolved.

-

Reagent Addition: Cool the flask in an ice-water bath. Slowly add acetic anhydride (7.5 mL, 79.4 mmol) dropwise to the stirred solution. This addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.

Work-up and Purification

-

Quenching: After 2 hours, carefully pour the reaction mixture into 100 mL of ice-cold 1 M HCl. This step protonates the pyridine, forming a water-soluble pyridinium salt, and hydrolyzes any remaining acetic anhydride.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layer will contain the desired ester.

-

Washing: Combine the organic extracts and wash successively with:

-

50 mL of 1 M HCl (to remove residual pyridine)

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acetic acid)[2]

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase)

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[3]

Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-Chlorophenyl)ethyl acetate.

Safety and Hazard Management

All manipulations should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Acetic Anhydride: Flammable, corrosive, and harmful if swallowed or inhaled.[5][6] Causes severe skin burns and eye damage.[5][7][8] Reacts violently with water.[4] Keep away from heat, sparks, and open flames.[6][7][8]

-

Pyridine: Highly flammable liquid and vapor.[9][10] Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] Causes serious eye irritation.[9][11] It is a suspected carcinogen and may cause damage to the liver and kidneys upon prolonged exposure.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Avoid inhaling vapors.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization of 2-(4-Chlorophenyl)ethyl Acetate

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the methyl protons of the acetate group, and triplets for the two methylene groups of the ethyl chain, along with signals in the aromatic region for the chlorophenyl group.

-

¹³C NMR (Carbon-13 NMR): Will show distinct peaks for the carbonyl carbon, the carbons of the ethyl chain, the methyl carbon, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₁ClO₂) should be observed.[12]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are fresh and anhydrous. |

| Loss of product during work-up. | Ensure proper phase separation during extractions. Avoid overly vigorous washing. | |

| Product Contamination | Residual starting material. | Optimize reaction time or consider purification by column chromatography. |

| Residual acetic acid or pyridine. | Ensure thorough washing with NaHCO₃ and HCl solutions, respectively. |

Conclusion

The protocol described provides an effective and reproducible method for the synthesis of 2-(4-chlorophenyl)ethyl acetate. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethyl acetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl (4-chlorophenyl)acetate. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

CPAChem. (2025, February 21). Safety data sheet. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Acetic Anhydride. Retrieved from [Link]

Sources

- 1. Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3 [smolecule.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]

- 4. purdue.edu [purdue.edu]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. download.basf.com [download.basf.com]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. 2-(4-Chlorophenyl)ethyl acetate | C10H11ClO2 | CID 303102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-(4-Chlorophenyl)ethyl Acetate as a Versatile Building Block in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-chlorophenyl)ethyl acetate as a key building block in the synthesis of novel therapeutic agents. This document outlines the rationale for its use, detailed synthetic protocols, and its application in the development of bioactive molecules, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Value of the 4-Chlorophenethyl Moiety

The 2-(4-chlorophenyl)ethyl scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom on the phenyl ring can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilic nature of the chlorophenyl group can improve membrane permeability and binding affinity to target proteins.[1] The ethyl acetate derivative serves as a versatile precursor, offering multiple reaction sites for molecular elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-chlorophenyl)ethyl acetate is crucial for its effective use in synthesis and for predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem |

| Molecular Weight | 198.64 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | CymitQuimica |

| Odor | Sweet, fruity | CymitQuimica |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether | CymitQuimica |

| CAS Number | 59163-72-3 | PubChem |

Synthesis and Purification Protocols

The following section provides detailed, step-by-step protocols for the synthesis of the precursor, 2-(4-chlorophenyl)ethanol, and its subsequent esterification to yield 2-(4-chlorophenyl)ethyl acetate.

Synthesis of the Precursor: 2-(4-Chlorophenyl)ethanol

A common and efficient method for the synthesis of 2-(4-chlorophenyl)ethanol is the reduction of 4'-chloroacetophenone.[2]

Protocol 1: Reduction of 4'-Chloroacetophenone

-

Materials: 4'-chloroacetophenone, Methanol (or Ethanol), Sodium borohydride (NaBH₄), Deionized water, Diethyl ether, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 4'-chloroacetophenone in 50 mL of methanol.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add 1.1 equivalents of sodium borohydride to the solution in small portions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench the reaction.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield 2-(4-chlorophenyl)ethanol.

-

Esterification to 2-(4-Chlorophenyl)ethyl Acetate

The conversion of 2-(4-chlorophenyl)ethanol to its acetate ester can be readily achieved through reaction with acetic anhydride.

Protocol 2: Acetylation of 2-(4-Chlorophenyl)ethanol

-

Materials: 2-(4-chlorophenyl)ethanol, Acetic anhydride, Pyridine (or another suitable base), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Reflux condenser.

-

Procedure:

-

To a solution of 2-(4-chlorophenyl)ethanol (1 equivalent) in a round-bottom flask, add pyridine (1.2 equivalents).

-

Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-chlorophenyl)ethyl acetate.

-

Applications in Drug Discovery: A Building Block for Bioactive Molecules

The 2-(4-chlorophenyl)ethyl acetate scaffold serves as a valuable starting point for the synthesis of a variety of therapeutic agents. The ester functionality can be hydrolyzed to the corresponding alcohol for further modification, or the aromatic ring can be subjected to various coupling reactions.

Synthesis of Anti-Inflammatory Agents

The 4-chlorophenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[3] The 2-(4-chlorophenyl)ethyl acetate building block can be utilized in the synthesis of novel NSAID candidates.

Conceptual Workflow: Synthesis of a Pyrrole-based NSAID Candidate

Caption: Conceptual workflow for the synthesis of a pyrrole-based NSAID.

Development of Hypolipidemic Agents

Derivatives of 2-(4-chlorophenyl)ethyl acetate have shown promise as hypolipidemic agents, which are used to lower lipid levels in the blood.[4][5]

Example Application: Synthesis of Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate

A notable example is the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a potent hypolipidemic agent.[4] While the direct use of 2-(4-chlorophenyl)ethyl acetate is not explicitly detailed in this specific synthesis, the 2-(4-chlorophenyl) moiety is a key component of the final active molecule. The synthesis of such complex molecules often involves multi-step pathways where a building block like 2-(4-chlorophenyl)ethyl acetate could be a valuable starting material for introducing the essential chlorophenyl ethyl fragment.

Precursor for Anxiolytic Drugs: The Case of Etizolam

The sedative and anxiolytic drug Etizolam contains a 4-(2-chlorophenyl) group.[6][7][8] While the synthesis of Etizolam is complex, the incorporation of the chlorophenyl moiety is a critical step. Although not a direct precursor, derivatives of 2-(4-chlorophenyl)ethanol are key intermediates in some synthetic routes.[9][10] This highlights the importance of the chlorophenyl scaffold, for which 2-(4-chlorophenyl)ethyl acetate can serve as a stable and reactive precursor.

Synthetic Strategy Overview

Caption: High-level synthetic strategy for Etizolam.

Reactivity and Metabolic Considerations

The chemical reactivity of 2-(4-chlorophenyl)ethyl acetate is centered around the ester group and the aromatic ring.

-

Ester Hydrolysis: The ethyl acetate group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 2-(4-chlorophenyl)ethanol. This alcohol can then be used in a variety of subsequent reactions, such as oxidation to the aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.[11]

-

Aromatic Ring Substitution: The 4-chlorophenyl ring is generally resistant to further electrophilic substitution due to the deactivating effect of the chlorine atom. However, it can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity.

-

Metabolic Stability: The presence of the chlorine atom at the para position of the phenyl ring is a common strategy in drug design to block a potential site of metabolic oxidation. This can lead to an increased half-life and improved pharmacokinetic profile of the resulting drug molecule. Studies on related phenethyl esters suggest that they can be hydrolyzed by esterases in vivo.[12]

Conclusion

2-(4-Chlorophenyl)ethyl acetate is a highly valuable and versatile building block for drug discovery. Its straightforward synthesis, combined with the beneficial properties imparted by the 4-chlorophenyl moiety, makes it an attractive starting material for the development of a wide range of therapeutic agents, including anti-inflammatory, hypolipidemic, and anxiolytic drugs. The protocols and applications outlined in this document are intended to provide a solid foundation for researchers to explore the full potential of this important chemical scaffold.

References

-

PubMed. (n.d.). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

-

PMC. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

SlidePlayer. (2018, May 22). ANTIHYPERLIPIDEMIC AGENTS. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of triazol-benzodiazepine derivatives.

-